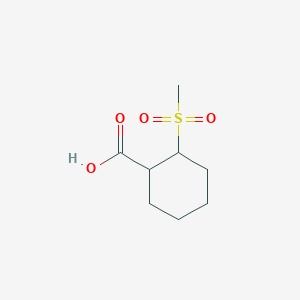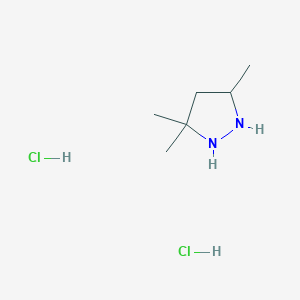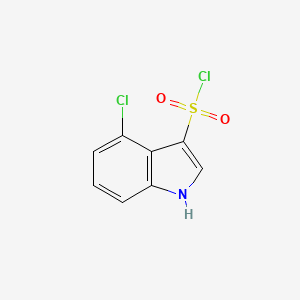
4-Chloro-1H-indole-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1H-indole-3-sulfonyl chloride: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. The indole nucleus is a common structural motif in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 4th position and a sulfonyl chloride group at the 3rd position of the indole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indole-3-sulfonyl chloride typically involves the chlorination of 1H-indole-3-sulfonyl chloride. One common method is the reaction of 1H-indole-3-sulfonyl chloride with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions: 4-Chloro-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The chlorine atom can be reduced to form 1H-indole-3-sulfonyl chloride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine (Et₃N) or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
科学研究应用
4-Chloro-1H-indole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chlorine atom at the 4th position can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
1H-Indole-3-sulfonyl chloride: Lacks the chlorine atom at the 4th position, resulting in different reactivity and biological activity.
4-Methyl-1H-indole-3-sulfonyl chloride: Contains a methyl group instead of a chlorine atom, leading to variations in chemical properties and applications.
1-Tosyl-1H-indole-3-sulfonyl chloride: Features a tosyl group, which affects its solubility and reactivity compared to 4-Chloro-1H-indole-3-sulfonyl chloride.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a sulfonyl chloride group, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C8H5Cl2NO2S |
|---|---|
分子量 |
250.10 g/mol |
IUPAC 名称 |
4-chloro-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-5-2-1-3-6-8(5)7(4-11-6)14(10,12)13/h1-4,11H |
InChI 键 |
WYQDYFXLGOHPEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


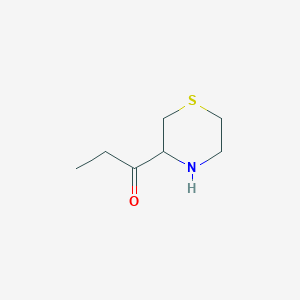
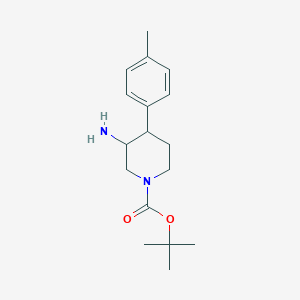
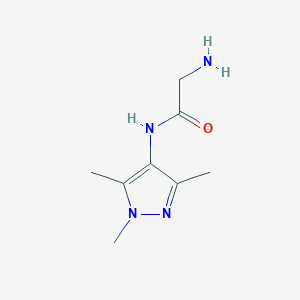



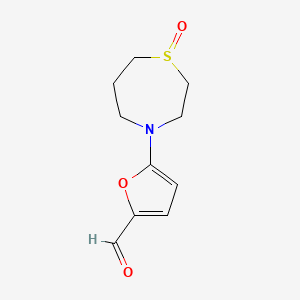

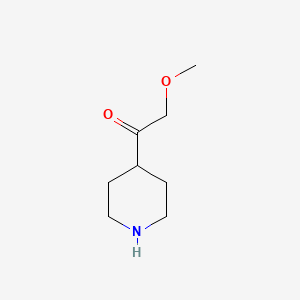
![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
